1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . This compound is characterized by the presence of an azetidine ring, a hydroxyl group, and a propynone moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one typically involves the reaction of azetidine derivatives with propargyl ketones under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 3-hydroxyazetidine and propargyl ketone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and hydroxyl group play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethanone: Similar structure but with an ethanone moiety instead of a propynone.
1-(3-Hydroxyazetidin-1-yl)butan-2-one: Contains a butanone moiety, leading to different chemical properties.
1-(3-Hydroxyazetidin-1-yl)pent-2-one: Features a pentanone moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its propynone moiety, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H7NO2 |
---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2 |
InChI-Schlüssel |
BFPMKDLBHHHQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)N1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.